molecular formula C8H8O3 B032087 3,4-Dihydroxyphenylacetaldehyde CAS No. 5707-55-1

3,4-Dihydroxyphenylacetaldehyde

Cat. No.: B032087
CAS No.: 5707-55-1
M. Wt: 152.15 g/mol
InChI Key: IADQVXRMSNIUEL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Dihydroxyphenylacetaldehyde (DOPAL) is an important metabolite of the major brain neurotransmitter dopamine . All of the enzymatic metabolism of dopamine in neurons passes through DOPAL . According to the “catecholaldehyde hypothesis,” DOPAL plays a role in the pathogenesis of Parkinson’s disease .

Mode of Action

DOPAL is a metabolite of dopamine by monoamine oxidase activity, or MAO, in differentiated neuronal cells of the PC12 line . Physiological concentrations of DOPAL in isolated mitochondria were highly potent in inducing a pathway associated with programmed cell death (or apoptosis), permeability transition .

Biochemical Pathways

The recent discovery of a novel enzyme that catalyzes the production of DOPAL in insects provides intriguing insights concerning the flexible cuticle formation in insects . For convenience, the enzyme that catalyzes the production DOPAL from l-dopa is named DOPAL synthase . In this mini-review, we summarize the biochemical pathways of cuticle formation and hardening in general and discuss DOPAL synthase-mediated protein crosslinking in insect flexible cuticle in particular .

Result of Action

The reactivity of DOPAL could be attributed to its immediate oxidation product, DOPAL-quinone . The oxidation of DOPAL by mushroom tyrosinase at pH 5.3 produced conventional DOPAL-quinone, but oxidation at pH 7.4 produced the tautomeric quinone-methide, which gave rise to 3,4-dihydroxyphenylglycolaldehyde and 3,4-dihydroxybenzaldehyde as products through a series of reactions .

Action Environment

The action environment of DOPAL is primarily within the neuronal cells, where it is produced as a metabolite of dopamine . Environmental factors that could influence the action of DOPAL include the pH level, as the oxidation of DOPAL produces different products at different pH levels

Biochemical Analysis

Biochemical Properties

3,4-DHPAA interacts with various enzymes and proteins. It is formed as the immediate oxidation product of cytoplasmic dopamine by monoamine oxidase . It is also known to be catalyzed by 3,4-Dihydroxyphenylacetaldehyde synthase (DHPAAS) from 3,4-dihydroxyphenylalanine, an important intermediate in the formation of flexible insect cuticle .

Cellular Effects

3,4-DHPAA exhibits toxic effects on neuronal cells . It is known to covalently modify the presynaptic protein αSynuclein (αSyn), triggering αSyn oligomerization in dopaminergic neurons . This buildup of αSyn hampers its clearance at synapses and the soma, leading to compromised synaptic integrity and overwhelmed protein quality control pathways .

Molecular Mechanism

The molecular mechanism of 3,4-DHPAA involves its conversion from dopamine by monoamine oxidase . It can also be directly produced from 3,4-dihydroxyphenylalanine by DHPAAS . The reactivity of 3,4-DHPAA could be attributed to its immediate oxidation product, DHPAA-quinone .

Temporal Effects in Laboratory Settings

It is known that the oxidation of 3,4-DHPAA by mushroom tyrosinase produces conventional DHPAA-quinone and other products through a series of reactions .

Metabolic Pathways

3,4-DHPAA is involved in the enzymatic metabolism of dopamine in neurons . It is also a part of the metabolic pathway for the formation of flexible insect cuticle .

Subcellular Localization

Given its role in the enzymatic metabolism of dopamine, it is likely to be present in the cytoplasm of neurons .

Comparison with Similar Compounds

3,4-Dihydroxyphenylacetaldehyde is unique due to its dual role as a metabolite and a neurotoxin. Similar compounds include:

This compound stands out due to its specific involvement in dopamine metabolism and its significant role in the pathogenesis of Parkinson’s disease .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQVXRMSNIUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205680
Record name 3,4-Dihydroxyphenylacetaldehyde
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5707-55-1
Record name (3,4-Dihydroxyphenyl)acetaldehyde
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Record name 3,4-Dihydroxyphenylacetaldehyde
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Record name 3,4-Dihydroxyphenylacetaldehyde
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Record name 5707-55-1
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Record name 3,4-Dihydroxyphenylacetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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